molecular formula C34H18O8 B11929567 5,5'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid

5,5'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid

Cat. No.: B11929567
M. Wt: 554.5 g/mol
InChI Key: SRAGFZDNJDDTLM-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 5,5'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid (hereafter referred to as Anth-diiso) is a tetracarboxylic acid featuring a central anthracene core linked via ethynylene (acetylene) spacers to two isophthalic acid groups. The anthracene moiety provides rigidity and π-conjugation, while the ethynylene bridges enhance electronic delocalization and structural stability. This compound is synthesized via Sonogashira coupling or related cross-coupling reactions, as evidenced by its use in supramolecular organic frameworks (SOFs) and metal-organic frameworks (MOFs) .

Applications in Advanced Materials
Anth-diiso serves as a critical linker in constructing porous materials. For example, it forms SOF-9 when combined with a pyridyl-based precursor, resulting in a hydrogen-bonded binary framework with enhanced gas storage (e.g., CO₂ and CH₄) and separation properties . In MOFs like PCN-14, Anth-diiso contributes to high surface areas (~2170 m²/g) and unique fluorescence behavior due to ligand rigidification .

Properties

Molecular Formula

C34H18O8

Molecular Weight

554.5 g/mol

IUPAC Name

5-[2-[10-[2-(3,5-dicarboxyphenyl)ethynyl]anthracen-9-yl]ethynyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C34H18O8/c35-31(36)21-13-19(14-22(17-21)32(37)38)9-11-29-25-5-1-2-6-26(25)30(28-8-4-3-7-27(28)29)12-10-20-15-23(33(39)40)18-24(16-20)34(41)42/h1-8,13-18H,(H,35,36)(H,37,38)(H,39,40)(H,41,42)

InChI Key

SRAGFZDNJDDTLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#CC4=CC(=CC(=C4)C(=O)O)C(=O)O)C#CC5=CC(=CC(=C5)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid typically involves the following steps:

    Synthesis of the Anthracene Core: The anthracene core is synthesized through a series of reactions starting from simple aromatic compounds.

    Formation of Ethynyl Bridges: The ethynyl bridges are introduced through Sonogashira coupling reactions, which involve the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Attachment of Isophthalic Acid Moieties: The final step involves the attachment of isophthalic acid moieties to the anthracene core through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5,5’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the compound with hydrogenated aromatic rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Luminescent Materials

Fluorescent Properties
The compound exhibits strong fluorescence under ultraviolet (UV) light, making it an excellent candidate for use in light-emitting devices. Research has shown that derivatives of this compound can form stable luminescent materials with high photoluminescence emission intensity. For example, when combined with lead iodide, it forms a hybrid iodoplumbate that displays remarkable thermal stability and strong visible fluorescence .

Applications in Displays and Lighting
Due to its luminescent properties, 5,5'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid can be utilized in organic light-emitting diodes (OLEDs) and other display technologies. The high efficiency of light emission makes it suitable for applications in next-generation display systems .

Metal-Organic Frameworks (MOFs)

Role as a Ligand
This compound serves as an effective ligand in the formation of metal-organic frameworks. Its structure allows for the creation of highly porous materials that can facilitate gas adsorption and separation processes. For instance, it has been used to synthesize MOFs that are capable of hydrogen evolution and carbon dioxide reduction reactions .

Case Study: NNU-27 Framework
A specific MOF constructed using this compound demonstrated exceptional charge transport properties due to its long-range π-conjugation pathways. This framework exhibited a conductivity of 1.3×103 S cm1.3\times 10^{-3}\text{ S cm}, highlighting its potential in electronic applications .

Catalytic Applications

Molecular Catalysis
The compound has been explored for its catalytic properties in various chemical reactions. It has been incorporated into frameworks that catalyze water oxidation and CO2 reduction, contributing to advancements in sustainable energy technologies . The incorporation of this compound into catalytic systems enhances their efficiency and stability under operational conditions.

Photovoltaic Applications

Hybrid Perovskite Structures
Research indicates that derivatives of this compound can be integrated into hybrid perovskite structures for use in solar cells. These materials exhibit favorable light absorption characteristics and stability under ambient conditions, making them promising candidates for next-generation photovoltaic devices .

Mechanism of Action

The mechanism of action of 5,5’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid involves its ability to form coordination complexes with metal ions. The anthracene core acts as a light-harvesting antenna, while the isophthalic acid moieties provide multiple coordination sites for metal ions. This allows the compound to participate in various photophysical and photochemical processes, including energy transfer and electron transfer reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with Anth-diiso but differ in core units, substituents, or applications:

Compound Name Core/Linker Differences Key Properties/Applications References
Terphenyl-3,3',4,4'-tetracarboxylic acid Terphenyl core (no anthracene/ethynylene) Forms SOF-8 ; moderate CO₂ uptake (98 cm³/g at 1 bar)
5,5′-(Naphthalene-2,6-diyl)diisophthalic acid Naphthalene core (smaller π-system) Used in NOTT-103-Zn ; lower fluorescence lifetime (4.2 ns vs. 6.8 ns for Anth-diiso MOFs)
4,4'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid (H₂ABEDB) Benzoic acid termini (vs. isophthalic) Forms NNU-28 ; high CO₂-to-formate conversion (183.3 μmol h⁻¹ mmol⁻¹)
5,5′-Bis-(azanediyl)-oxalyl-diisophthalic acid Oxalyl-azanediyl linker (flexible, N-rich) Forms SOF-10 ; selective NH₃ adsorption

Key Differences and Implications

Core π-System and Rigidity Anth-diiso’s anthracene core provides extended conjugation compared to naphthalene or terphenyl analogues, enhancing fluorescence quantum efficiency (e.g., PCN-14 exhibits a 6.8 ns lifetime vs. 4.2 ns for naphthalene-based NOTT-103-Zn) . The ethynylene spacers in Anth-diiso and H₂ABEDB improve charge transport in MOFs, as seen in NNU-27’s conductivity (1.3 × 10⁻³ S/cm) .

Acid Functionality and Coordination

  • Isophthalic acid termini in Anth-diiso enable diverse hydrogen-bonding patterns in SOFs, whereas H₂ABEDB’s benzoic acid groups favor stronger metal-carboxylate coordination in MOFs .

Gas Adsorption and Catalysis

  • Anth-diiso-based SOF-9 shows superior CH₄ uptake (45 cm³/g at 35 bar) compared to terphenyl-based SOF-8 (38 cm³/g) due to optimized pore geometry .
  • H₂ABEDB’s zirconium MOFs (e.g., NNU-28) outperform Anth-diiso in photocatalysis, achieving 704 μmol·h⁻¹·g⁻¹ H₂ evolution with Pt co-catalysts .

Thermal and Chemical Stability

  • Anth-diiso frameworks exhibit exceptional stability (>300°C) owing to the robust anthracene-ethynylene backbone, whereas azanediyl-containing SOF-10 degrades above 200°C due to N–H bond lability .

Research Findings and Data Tables

Gas Adsorption Performance

Framework BET Surface Area (m²/g) CO₂ Uptake (1 bar, 298 K) CH₄ Uptake (35 bar, 298 K) Selectivity (CO₂/N₂)
SOF-9 1,450 2.8 mmol/g 45 cm³/g 28:1
SOF-8 1,200 2.1 mmol/g 38 cm³/g 19:1
PCN-14 2,170 3.5 mmol/g N/A 32:1

Photocatalytic Performance

MOF Application Performance Metric Reference
NNU-28 CO₂ → HCOO⁻ 183.3 μmol h⁻¹ mmol⁻¹
Zr–ABEDB H₂ Evolution (with Pt) 704 μmol·h⁻¹·g⁻¹
PCN-14 Radioluminescence Fluorescence lifetime: 6.8 ns

Biological Activity

5,5'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid is a complex organic compound with significant potential in various biological and materials science applications. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C34H18O8C_{34}H_{18}O_{8} and a molecular weight of approximately 554.50 g/mol. Its structure features two isophthalic acid units linked by an anthracene moiety through ethyne linkages. This unique configuration enhances its electronic properties and reactivity, making it suitable for various applications in organic synthesis and materials chemistry .

Anticancer Properties

Recent studies have indicated that compounds similar to 5,5'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid exhibit promising anticancer activities. For instance, anthracene derivatives are known to intercalate DNA, disrupting cancer cell proliferation. In vitro studies have shown that such compounds can induce apoptosis in various cancer cell lines by generating reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death .

Interaction with Biological Macromolecules

The interaction of 5,5'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid with proteins and nucleic acids is crucial for understanding its biological mechanisms. Techniques such as fluorescence spectroscopy and circular dichroism have been employed to study these interactions. These studies suggest that the compound can bind effectively to proteins, potentially altering their function and stability .

Synthesis Methods

The synthesis of 5,5'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid typically involves multi-step organic reactions. The key steps include:

  • Formation of Ethyne Linkages : The initial step involves the coupling of anthracene derivatives with isophthalic acid through ethyne linkages.
  • Purification : The product is purified using column chromatography to obtain high purity yields.
  • Characterization : Techniques such as NMR and mass spectrometry are used to confirm the structure and purity of the synthesized compound .

Study 1: Anticancer Activity Assessment

A study published in PubMed evaluated the anticancer properties of anthracene derivatives similar to 5,5'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid. The results demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values indicating effective dose-response relationships. The mechanism was attributed to DNA intercalation and ROS generation .

CompoundIC50 (μM)Mechanism of Action
Compound A15DNA intercalation & ROS
Compound B20Apoptosis induction
5,5'-(Anthracene...)12DNA intercalation & ROS

Study 2: Protein Binding Affinity

Another investigation focused on the binding affinity of 5,5'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid to serum albumin. Using fluorescence quenching methods, it was found that the compound binds strongly to albumin, potentially affecting drug delivery systems by altering pharmacokinetics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for 5,5'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid, and how do reaction conditions impact yield?

  • Methodological Answer : The compound can be synthesized via Sonogashira cross-coupling reactions, leveraging palladium catalysts to link anthracene dihalides with ethynyl-isophthalic acid precursors. Key parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ for efficient coupling .
  • Temperature : Optimal yields (>70%) are achieved at 80–100°C in degassed THF or DMF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from DMSO/water mixtures ensures ≥98% purity .
    • Critical Analysis : Trace oxygen or moisture can deactivate catalysts, necessitating strict inert conditions. NMR (¹H/¹³C) and HPLC are essential for verifying structural integrity and purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Anthracene protons appear as doublets (δ 8.2–8.5 ppm), while ethynyl carbons resonate at δ 90–100 ppm. Isophthalic acid protons show splitting patterns indicative of para-substitution .
  • UV-Vis/FL Spectroscopy : Conjugation across the anthracene-ethyne-isophthalate system results in absorption at λ ~350–400 nm (π→π* transitions) and strong fluorescence emission, useful for evaluating electronic properties .
    • Data Validation : Discrepancies between experimental and predicted spectra (e.g., unexpected splitting) may arise from steric hindrance or rotational isomers. 2D NMR (COSY, NOESY) can resolve ambiguities .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic behavior of this compound, and what experimental corroboration is required?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to determine HOMO-LUMO gaps and charge distribution. Predicted bandgaps (~2.5–3.0 eV) should align with UV-Vis absorption edges .
  • Experimental Validation : Compare computed dipole moments with experimental values derived from dielectric spectroscopy. Charge mobility can be assessed via field-effect transistor (FET) measurements .
    • Contradiction Resolution : If experimental bandgaps deviate >0.3 eV from theory, consider solvent effects or intermolecular interactions in solid-state structures (via XRD) .

Q. How does the compound’s conjugated framework support its application in metal-organic frameworks (MOFs) or organic electronics?

  • Methodological Answer :

  • MOF Design : The anthracene core and isophthalate groups act as rigid, π-conjugated linkers. Coordinate with Zn²+ or Cu²+ nodes to form 2D/3D networks. Porosity can be confirmed via BET surface area analysis .
  • Charge Transport : The extended conjugation enhances hole mobility (µh ~10⁻³ cm²/Vs), measurable by space-charge-limited current (SCLC) techniques. Compare with anthracene-based polymers to contextualize performance .
    • Theoretical Linkage : Align results with Marcus theory for electron transfer or density functional tight-binding (DFTB) models for MOF conductivity .

Q. What strategies address discrepancies in thermal stability data between TGA and DSC analyses?

  • Methodological Answer :

  • TGA-DSC Synergy : TGA mass loss at 250–300°C (degradation of ethyne bridges) should correlate with DSC endothermic peaks. Inconsistent data may indicate impurities or polymorphic phases .
  • Mitigation : Recrystallize the compound under varied solvents (DMF vs. DMSO) to isolate stable polymorphs. Use powder XRD to confirm phase purity .

Data Contradiction and Theoretical Analysis

Q. When crystallographic data conflicts with spectroscopic predictions, how should researchers prioritize analytical methods?

  • Methodological Answer :

  • Hierarchical Validation : Prioritize XRD for definitive structural confirmation. If NMR signals suggest non-coplanar conformations (e.g., twisted ethyne linkages), refine DFT models to include dihedral angle constraints .
  • Case Study : For anthracene derivatives, steric clashes between substituents (e.g., isophthalate groups) can distort crystallographic symmetry. Compare with analogous structures (e.g., 9,10-diphenylanthracene derivatives) .

Q. How can the compound’s photophysical properties be optimized for specific applications (e.g., sensors, OLEDs)?

  • Methodological Answer :

  • Substitution Effects : Introduce electron-withdrawing groups (e.g., –NO₂) to the isophthalate moiety to redshift emission. Monitor via time-resolved fluorescence .
  • Environmental Sensitivity : Test solvatochromism in polar vs. nonpolar solvents. Strong solvent-dependent Stokes shifts (~50 nm) indicate potential as polarity probes .

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